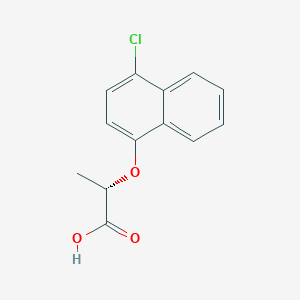

![molecular formula C13H17NO5S B2427377 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide CAS No. 1421530-68-8](/img/structure/B2427377.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

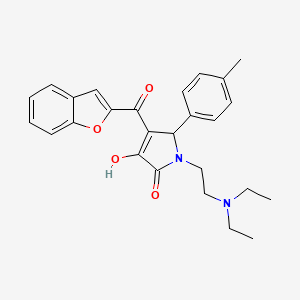

Beschreibung

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Wissenschaftliche Forschungsanwendungen

Environmental Exposure and Human Biomonitoring

Research has shown that various non-persistent industrial chemicals, including phthalates, bisphenol A (BPA), triclosan (TCS), and parabens, exhibit endocrine-disrupting effects in animal studies and are suspected to be involved in human reproductive disorders. These substances are prevalent in numerous industrial products, making human exposure almost ubiquitous. Studies conducted in Denmark presented biomonitoring data on more than 3600 individuals, revealing widespread exposure to common phthalates, BPA, TCS, BP-3, and at least two of the parabens. This indicates the necessity for surveillance and research into the effects of such chemical exposure on human health (Frederiksen et al., 2014).

Metabolism and Health Implications

The metabolism and health implications of chemical exposures have also been extensively studied. For example, benzene, a well-known occupational hematotoxin and leukemogen, has been studied for its metabolic activation and detoxification pathways. Variations in enzymes that activate (e.g., CYP2E1) and detoxify (e.g., NQO1) benzene and its metabolites have been associated with susceptibility to benzene poisoning and related diseases, such as leukemia. This emphasizes the role of genetic polymorphisms in determining individual responses to toxic exposures (Rothman et al., 1997).

Urinary Excretion as a Biomarker

The urinary excretion of metabolites from exposure to environmental chemicals, including polycyclic aromatic hydrocarbons (PAHs), has been used as a biomarker for assessing exposure levels. Studies have developed methodologies for detecting specific metabolites in urine, providing insights into the absorption, bioavailability, and metabolism of these compounds in humans. This research supports the use of urinary biomarkers for monitoring exposure to potentially hazardous environmental chemicals and assessing their health risks (Roda et al., 2002).

Implications for Public Health

The detection of chemical-DNA adducts in white blood cells of workers exposed to high levels of PAHs and other chemicals indicates the genotoxic potential of these exposures. Such findings highlight the importance of understanding the mechanisms of toxicity associated with environmental and occupational exposures to chemicals, which is crucial for developing strategies to mitigate their adverse health effects and protect public health (Perera et al., 1988).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles , have shown activity against various cancer cell lines, suggesting that this compound may also target cancer cells.

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide may interact with its targets in a similar manner, leading to cell cycle arrest and apoptosis.

Biochemical Pathways

Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have been found to obey lipinski’s rule of five , which suggests good bioavailability. Therefore, it can be inferred that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide may also have favorable ADME properties, contributing to its bioavailability.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide may have similar effects.

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c15-11(5-6-14-20(16,17)10-2-3-10)9-1-4-12-13(7-9)19-8-18-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFUWHKHZVLJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)

![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2427298.png)

![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)

![3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2427309.png)

![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)

![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)